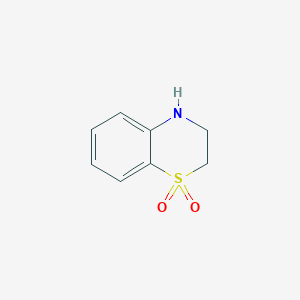

3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide

概要

説明

3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux conditions . This reaction forms the intermediate 3,4-dihydro-2H-1,4-benzothiazin-3-one, which is then subjected to further reactions to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Base-Induced Rearrangements

The compound undergoes base-mediated rearrangements, forming new ring systems via diaza-Wittig reactions. The outcome depends on the base stoichiometry:

-

With 2 equiv of t-BuOK : Ring contraction occurs via diaza- -Wittig rearrangement, yielding 1,2-benzisothiazole 1,1-dioxides (e.g., 2a ) through N–N bond cleavage and C–N bond formation .

-

With 6 equiv of t-BuOK : A diaza- -Wittig rearrangement dominates, producing 1,2-benzothiazine 1,1-dioxides (e.g., 3a ) via dianionic intermediates .

Mechanistic Insights

DFT calculations reveal that deprotonation generates mono- or dianionic species, dictating reaction pathways. Enamide intermediates (e.g., 5a ) form during workup, which acid-catalyzed cyclization converts to benzisothiazoles .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with azides to form triazolyl derivatives:

-

Thermal Conditions : Huisgen reactions yield mixtures of 1,4- and 1,5-regioisomers (e.g., 7a–12a and 7b–12b ), with 1,4-isomers predominant (61–65% yields) .

-

Cu-Catalyzed Click Chemistry : Selectively generates 1,4-regioisomers (e.g., 7a–12a ) in high yields .

Example Reaction

Reaction with α-d-galactopyranoside azide (F ) produces hybrid systems with potential antibacterial activity .

Alkylation and Acylation

-

C-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media results in alkylation at the 2-position, forming derivatives like 2-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-1,1-dioxide (XIXb ) .

-

Acylation : Ethyl chloroacetate reacts without ring opening to generate 4-carbethoxy methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine (IVd ) .

Reduction and Oxidation

-

Reduction : LiAlH<sub>4</sub> reduces 3-oxo derivatives (e.g., IIIa ) to 3,4-dihydro-2H-1,4-benzothiazine (Va ) .

-

Oxidation : Diborane selectively oxidizes trifluoromethyl-substituted analogs (e.g., IIIb ) .

Key Reaction Data

科学的研究の応用

Pharmaceutical Applications

3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide has been investigated for its potential therapeutic effects across various medical conditions:

- Antimicrobial Activity: The compound exhibits significant antifungal properties against phytopathogenic fungi and has shown antibacterial effects against several strains.

- Antidiabetic Effects: As an aldose reductase inhibitor, it plays a role in the polyol pathway, which is crucial for managing diabetic complications .

- Antihypertensive Properties: Research indicates that this compound could be beneficial in treating hypertension by modulating vascular responses .

- Anticancer Activity: Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell cycle progression .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides due to its biological activity against plant pathogens. Its efficacy against specific fungi makes it a valuable component in crop protection strategies .

Material Science

The compound is also explored for its potential use in materials science. Its unique properties allow it to be used as a precursor for synthesizing polymers and other materials with specific characteristics .

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Inhibits growth of bacteria and fungi |

| Antidiabetic | Inhibits aldose reductase | |

| Antihypertensive | Modulates vascular response | |

| Anticancer | Induces apoptosis in cancer cells | |

| Agrochemicals | Crop protection | Targets phytopathogenic fungi |

| Material Science | Polymer synthesis | Serves as a precursor for specialized materials |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted by an agricultural science team showed that formulations containing this compound significantly reduced fungal infections in crops. The compound's mode of action was attributed to disrupting fungal cell membranes .

作用機序

The mechanism of action of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of specific enzymes or receptors, thereby modulating physiological processes. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .

類似化合物との比較

Similar Compounds

Similar compounds to 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide include:

1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and antidiabetic activities.

1,2,4-Benzothiadiazine derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets this compound apart is its specific structure, which allows for unique reactivity and the ability to form a wide range of derivatives. This versatility makes it particularly valuable in synthetic chemistry and various industrial applications .

生物活性

3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide, commonly referred to as benzo-δ-sultam, is a heterocyclic compound known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 183.23 g/mol. The compound features a benzothiazine ring system that includes sulfur and nitrogen atoms as part of its heterocyclic framework. Its structure allows for various chemical reactions typical of heterocycles, contributing to the exploration of new derivatives with enhanced pharmacological profiles.

Target Interactions

The compound interacts with multiple biological targets, including:

- Enzymes : It acts as an aldose reductase inhibitor, impacting the polyol pathway involved in diabetic complications.

- Receptors : It modulates ion channels and receptors associated with cardiovascular functions.

- Cellular Pathways : The compound influences cell signaling pathways and gene expression, leading to apoptosis in cancer cells.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has shown potent antifungal activity against various phytopathogenic fungi and antibacterial effects against clinical isolates such as Staphylococcus aureus .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- A derivative known as BS230 displayed cytotoxic activity comparable to doxorubicin against cancer cells while showing lower toxicity towards healthy cells. Molecular docking studies confirmed its ability to bind to the DNA-topoisomerase II complex .

- Other derivatives have been evaluated for their efficacy against different cancer cell lines, indicating promising results in inhibiting tumor growth .

Anti-inflammatory and Antidiabetic Effects

The compound has also been investigated for its anti-inflammatory properties and potential use in managing diabetes. By inhibiting aldose reductase, it may help mitigate complications associated with diabetes .

Case Studies and Research Findings

特性

IUPAC Name |

3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFHUYMJXPXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508327 | |

| Record name | 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82299-64-7 | |

| Record name | 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。